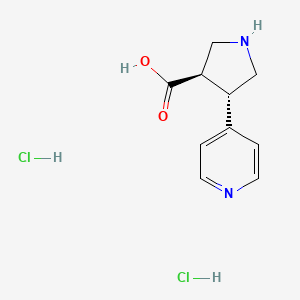

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Description

(3R,4S)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative with a pyridin-4-yl substituent at the 4-position and a carboxylic acid group at the 3-position. Its dihydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry (3R,4S) is critical for its molecular interactions, particularly in targeting enzymes or receptors where spatial arrangement dictates activity .

Properties

CAS No. |

1330750-47-4 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

(3R,4S)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-4,8-9,12H,5-6H2,(H,13,14);1H/t8-,9+;/m1./s1 |

InChI Key |

FGZMVFWQKGIXJB-RJUBDTSPSA-N |

SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=NC=C2.Cl |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group or reduce the carboxylic acid to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinyl or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a complex organic compound with potential therapeutic applications, drawing interest in medicinal chemistry. It is characterized by specific stereochemistry and functional groups, including a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group. The presence of two hydrochloride ions enhances its solubility and stability in biological systems.

Applications in Medicinal Chemistry and Pharmacology

The applications of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride primarily lie within medicinal chemistry and pharmacology. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Compounds with similar structures have demonstrated efficacy in modulating neurotransmitter systems and exhibiting anti-inflammatory properties. Predictive models using structure-activity relationship methodologies suggest that this compound may interact with specific biological targets, potentially leading to therapeutic applications.

Interaction Studies: Interaction studies focus on its binding affinity to biological targets such as enzymes and receptors. Techniques such as molecular docking and high-throughput screening are employed to assess its potential interactions and biological effects. These studies aim to elucidate the mechanism of action and optimize its pharmacological profile for therapeutic use.

Several compounds share structural similarities with (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride :

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride | Pyrrolidine ring + pyridine + carboxylic acid | Potential enzyme inhibitor | Dihydrochloride salt enhances solubility |

| (2R,5S)-5-(pyridin-2-yl)proline | Proline backbone + pyridine | Varies by stereochemistry | Different stereochemistry affects binding |

| (3S,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid | Pyrrolidine ring + carboxylic acid | Varies by substitution pattern | Different receptor interactions possible |

| Pyridinyl-substituted amino acids | Varies widely | Diverse activities based on side chains | Broad range of applications |

Mechanism of Action

The mechanism of action of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl/Heteroaryl Substituents

Compounds sharing the pyrrolidine-3-carboxylic acid backbone but differing in substituents are summarized in Table 1 .

*Molecular weight estimated based on formula.

Key Observations :

- Substituent Effects : Bulky groups like 1-methylindole or electron-withdrawing groups (e.g., dichlorophenyl) may reduce synthetic yields compared to simpler aryl groups .

- Purity Variability : Compounds with polar substituents (e.g., 3-pyridyl) exhibit lower purity (36% for 14{6,8}), likely due to challenges in purification .

Positional Isomers of Pyridine Substituents

The pyridine ring's nitrogen position significantly impacts electronic properties and binding interactions:

| Compound Name | Pyridine Position | Molecular Weight | Evidence ID |

|---|---|---|---|

| (3R,4S)-4-(Pyridin-4-yl)-... | 4-yl | 265.14 | |

| (3R,4S)-rel-4-(Pyridin-3-yl)-... | 3-yl | 265.14 | |

| (3S,4S)-4-(Pyridin-2-yl)-... | 2-yl | N/A |

Implications :

- 3-Pyridyl vs.

Stereochemical Variations

Stereochemistry at the 3- and 4-positions influences molecular conformation:

Impact :

Salt Forms and Physicochemical Properties

Dihydrochloride salts are common for enhanced aqueous solubility:

*Solubility inferred from salt form and literature.

Discussion :

- Dihydrochloride salts generally improve solubility over monohydrochlorides, critical for in vivo applications .

Biological Activity

The compound (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS No. 1330750-18-9) is a chiral molecule that has garnered attention in medicinal chemistry due to its unique biological activities. Its molecular formula is , with a molecular weight of approximately 265.14 g/mol. The compound features a pyrrolidine ring substituted with a pyridine group and a carboxylic acid functional group, contributing to its diverse biological properties.

Research indicates that (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride may exert its biological effects through various mechanisms, including:

- Neuroprotective Effects : It has been shown to provide protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress .

- Anticonvulsant Properties : The compound exhibits potential anticonvulsant activity, making it a candidate for treating epilepsy and related disorders .

- Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and irritable bowel syndrome .

Pharmacological Studies

Recent pharmacological studies have provided insights into the efficacy and safety of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits neuronal apoptosis under oxidative stress conditions, suggesting its potential as a neuroprotective agent .

- Animal Models : Animal studies have indicated that administration of the compound reduces seizure frequency in models of epilepsy, supporting its use as an anticonvulsant .

Case Studies

Several case studies have highlighted the therapeutic potential of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride:

- Case Study 1 : A study involving geriatric patients with cognitive decline showed improvement in cognitive functions when treated with this compound, indicating its potential role in neurodegenerative diseases .

- Case Study 2 : Patients experiencing chronic pain associated with inflammatory disorders reported significant relief after treatment with the compound, further emphasizing its anti-inflammatory properties .

Comparative Analysis

To better understand the unique features of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, a comparative analysis with structurally similar compounds is presented below.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid | C10H12N2O2 | Different stereochemistry affecting biological activity |

| (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid | C10H12N2O2 | Altered solubility and reactivity due to different substituents |

| (3R,4S)-1-(tert-butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | C15H20N2O4 | Enhanced stability and solubility from tert-butoxycarbonyl group |

Q & A

Basic Question: What are the key methodological considerations for synthesizing (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride?

Answer:

Synthesis typically involves:

- Chiral Starting Materials : Use enantiopure precursors (e.g., (3R,4S)-pyrrolidine derivatives) to preserve stereochemistry during reactions .

- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., HCl/EtOAc) to yield the hydrochloride salt .

- Salt Formation : React the free base with HCl in a polar solvent (e.g., methanol) to crystallize the dihydrochloride form, confirmed via elemental analysis .

- Purification : Use recrystallization or preparative HPLC to ensure >95% purity, monitored by reverse-phase HPLC .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- Stereochemical Confirmation : 1H/13C NMR to verify chiral centers by comparing coupling constants and chemical shifts with literature data (e.g., (3R,4S)-enantiomers in ).

- Purity Assessment : HPLC with a chiral column (e.g., Chiralpak AD-H) to determine enantiomeric excess (>99% for advanced studies) .

- Structural Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration confirmation .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as dihydrochloride salts can irritate mucous membranes .

- Storage : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Question: How can racemic mixtures of this compound be resolved for enantioselective studies?

Answer:

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) under isocratic conditions (hexane:ethanol, 80:20) .

- Diastereomeric Salt Formation : React the racemate with enantiopure resolving agents (e.g., (+)-camphorsulfonic acid) to separate via differential crystallization .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) to selectively modify one enantiomer, though this requires optimization .

Advanced Question: How do substituents (e.g., pyridinyl vs. chlorophenyl) impact the compound’s physicochemical properties?

Answer:

- Electron-Withdrawing Groups : Pyridinyl substituents enhance water solubility via hydrogen bonding, while chlorophenyl groups increase lipophilicity (logP comparisons in ).

- Bioactivity : Trifluoromethyl analogs (e.g., 4-(trifluoromethyl)pyrrolidine derivatives) show improved metabolic stability but reduced solubility, requiring formulation adjustments .

- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies pyridinyl interactions with target proteins (e.g., kinases) for rational design .

Advanced Question: How should researchers address contradictory data in synthesis yields or purity?

Answer:

- Reaction Optimization : Vary catalysts (e.g., Pd/C vs. PtO2 for hydrogenation) or temperatures to improve reproducibility (case studies in ).

- Intermediate Stability : Monitor Boc-protected intermediates via TLC to detect premature deprotection, which lowers final yield .

- Batch Analysis : Compare multiple synthesis batches using LC-MS to identify impurities (e.g., residual solvents or diastereomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.